Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 25 to 30 °C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is often an amine or a reduced hydrocarbon.
Substitution: The major products depend on the nucleophile used but can include substituted nitriles or amines.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the creation of photo and thermopolymerizable composites.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the bicyclic structure can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: A closely related compound with similar structural features.
Benzocyclobutane: Another related compound with a slightly different ring structure.
1,2-Dihydrobenzocyclobutene: A hydrogenated derivative of benzocyclobutene.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts different reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile is an intriguing bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic framework characterized by two fused cyclobutene rings and a carbonitrile functional group at the 3-position. Its molecular formula is C9H7N, with a molecular weight of approximately 133.16 g/mol.
Biological Activities
Research indicates that derivatives of this compound exhibit promising biological activities, particularly:
- Antibacterial Activity : Several studies have demonstrated that compounds derived from this bicyclic structure show efficacy against various bacterial strains. For example, certain derivatives have been tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects .
- Anticancer Properties : Preliminary findings suggest that this compound derivatives can inhibit the growth of cancer cell lines. In vitro studies have indicated cytotoxic effects on specific cancer types, making them potential candidates for further development as anticancer agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest that its structural features may influence binding affinity and specificity towards various biological targets such as enzymes and receptors. The presence of the carbonitrile group may play a crucial role in these interactions by participating in hydrogen bonding and other non-covalent interactions .
1. Antibacterial Activity Study
A study conducted on a series of bicyclo[4.2.0]octa-1,3,5-triene derivatives assessed their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial potential.
2. Anticancer Efficacy
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), derivatives of this compound were evaluated for their cytotoxic effects using MTT assays. The results showed that certain compounds induced apoptosis in cancer cells at concentrations that did not affect normal cells significantly.
Comparative Analysis
To understand the unique properties of this compound better, a comparative analysis with related compounds is essential:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | Bicyclic | Antibacterial and anticancer |
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide | Bicyclic | Antimicrobial properties |
3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene | Bicyclic with methoxy groups | Enhanced binding affinity |
Properties
CAS No. |
1188264-24-5 |
---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbonitrile |
InChI |
InChI=1S/C9H7N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4H2 |
InChI Key |
KACQOXSDJZTHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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